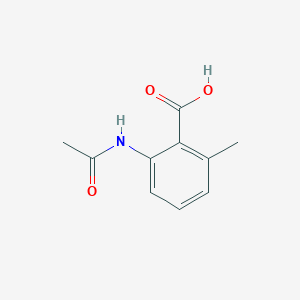

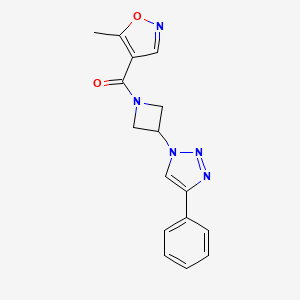

![molecular formula C6H3Cl2N3 B2634273 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine CAS No. 1310680-12-6](/img/structure/B2634273.png)

3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound . It is part of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial AcOH .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Synthesis Techniques: A variety of synthetic methods have been employed to create 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine and its derivatives. These compounds have been synthesized through regioselective reactions, demonstrating the versatility of pyrazolo[4,3-b]pyridine frameworks. Notably, one study highlighted a convenient ultrasound-promoted synthesis of fused polycyclic derivatives, showcasing rapid production and high yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

- Structural Insights: X-ray diffraction and other analytical techniques have been pivotal in elucidating the structures of these compounds. For instance, the detailed study of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives revealed their 3-hydroxy tautomer structures (Wu, Tang, Huang, & Shen, 2012).

Biomedical Applications

- Drug Discovery: Pyrazolo[4,3-b]pyridine derivatives have been explored for their potential in drug discovery, especially as kinase inhibitors. A study presented efficient routes to functionalized derivatives, suitable for screening against cancer targets (Smyth, Matthews, Horton, Hursthouse, & Collins, 2010).

- Antibacterial and Antitumor Properties: These compounds have also been investigated for their antibacterial and antitumor activities. For example, research into pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives revealed significant cytotoxicity against human laryngeal carcinoma cells, with some compounds showing promising results (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016).

Optical and Electronic Applications

- Optical Properties: Some studies have focused on the optical properties of pyrazolo[4,3-b]pyridine derivatives, examining their potential in materials science. The synthesis and characterization of derivatives demonstrated their strong fluorescence and potential as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Propiedades

IUPAC Name |

3,5-dichloro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJQTCFSLYQMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(NN=C21)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

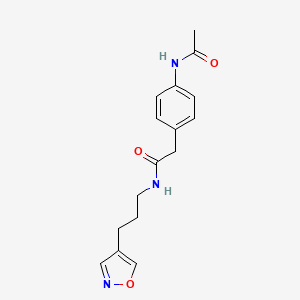

![4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2634191.png)

![7-((2,5-dimethylbenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634193.png)

![N-(3-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2634194.png)

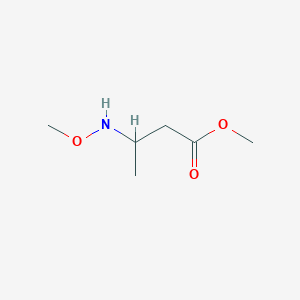

![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634199.png)

![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)

![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)

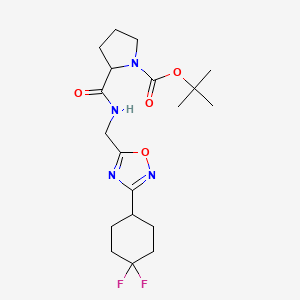

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)